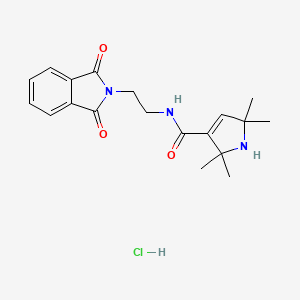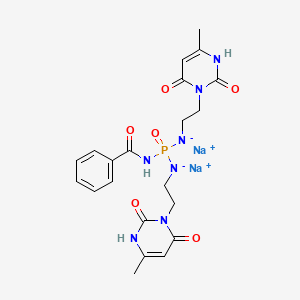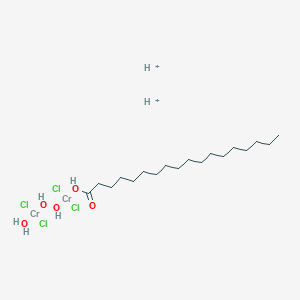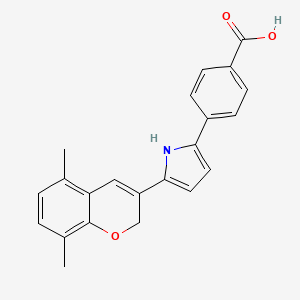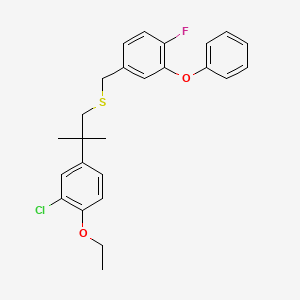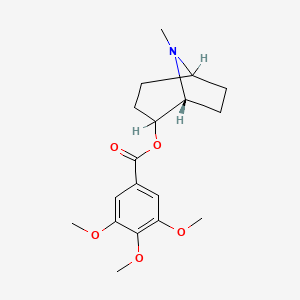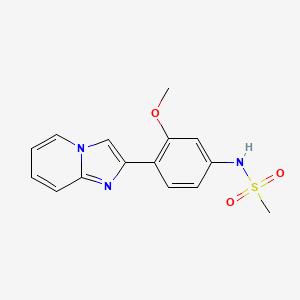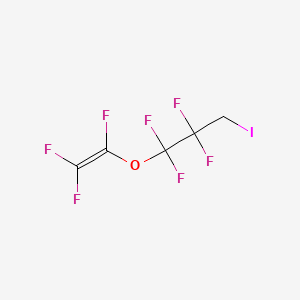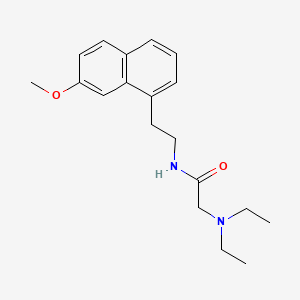
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group and a methoxy-naphthalenyl group attached to the acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Naphthalenyl Intermediate: Starting with 7-methoxy-1-naphthalenyl, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide structure through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group may interact with enzymes or receptors, while the methoxy-naphthalenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Lacks the diethylamino group.
Acetamide, 2-(dimethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of the diethylamino group in Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
138112-97-7 |
|---|---|
Molekularformel |
C19H26N2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)14-19(22)20-12-11-16-8-6-7-15-9-10-17(23-3)13-18(15)16/h6-10,13H,4-5,11-12,14H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
MKGPXSVHHSFDRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


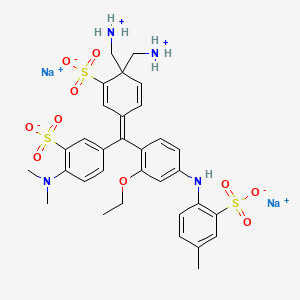
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
